4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-nitro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(14-6-8-15(9-7-14)23(25)26)21-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)22-19/h5-11,22H,1-4,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKIBIBRVIGJAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Route
The most direct method involves converting 4-nitrobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). As demonstrated in, heating 4-nitrobenzoic acid with SOCl₂ in dimethylformamide (DMF) at 100°C yields 4-nitrobenzoyl chloride with >90% efficiency. Subsequent reaction with ammonia gas in trichloroethylene produces 4-nitrobenzamide (,).
Key Reaction Parameters :
One-Pot Extraction Method
An alternative approach from employs phosphorus oxychloride in a tetrahydrofuran (THF)/ethyl acetate (1:3 v/v) solvent system. This method avoids isolating the acid chloride, instead directly reacting 4-nitrobenzoic acid with aqueous ammonia (25–28 wt%) at 0–5°C.
Advantages :
- Eliminates hazardous acid chloride handling.
- Solvent recovery rate exceeds 80%.
- Purity >98.5% by HPLC ().
Functionalization of 2,3,4,9-Tetrahydro-1H-Carbazole
Core Synthesis via Brønsted Acid Catalysis
Source details a p-toluenesulfonic acid (PTSA)-catalyzed cascade reaction using 4-(indol-2-yl)-4-oxobutanal derivatives. This method constructs the tetrahydrocarbazolone skeleton via intramolecular Friedel-Crafts alkylation, achieving 70–85% yields.
Critical Steps :
6-Methylcarbazole Preparation
Source lists 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one as a commercially available intermediate. Reduction of the ketone using lithium aluminum hydride (LiAlH₄) in THF yields 6-methyl-2,3,4,9-tetrahydro-1H-carbazole.
Optimization Notes :
- Reduction Time : 4 h at reflux prevents over-reduction.
- Workup : Quench with Na₂SO₄·10H₂O to avoid violent exotherms.
Methylene Bridge Installation
Bromination of 6-Methylcarbazole
Radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄ introduces a bromomethyl group at the 6-position.
Conditions :
Amination via Gabriel Synthesis
Treating 6-(bromomethyl)-2,3,4,9-tetrahydro-1H-carbazole with potassium phthalimide in DMF at 80°C for 12 h, followed by hydrazinolysis, produces the primary amine.
Purification :
Final Amide Coupling
Schotten-Baumann Reaction
Reacting 4-nitrobenzoyl chloride with (2,3,4,9-tetrahydro-1H-carbazol-6-yl)methanamine in a biphasic system (CH₂Cl₂/H₂O) with NaHCO₃ as base.
Parameters :
EDCI/HOBt-Mediated Coupling
For acid-sensitive substrates, ethyl dimethylaminopropyl carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF facilitate amidation under mild conditions.
Advantages :
Characterization and Optimization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide, pyridinium chlorochromate.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of carbazole-1-ones or benzazonine-diones.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted benzamides or carbazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is used as a precursor for the synthesis of various functionalized carbazole derivatives. These derivatives are studied for their electronic properties and potential use in organic electronics and photonics .
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its structural similarity to bioactive carbazole derivatives. It is investigated for its potential anticancer, antibacterial, and antifungal activities . The nitro group and benzamide moiety are crucial for its interaction with biological targets.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials with specific electronic and optical properties. It is also studied for its potential application in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzamide moiety can bind to specific proteins, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N-(carbazol-6-yl)benzamide
- 4-nitro-N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)benzamide
- 4-nitro-N-(1H-indol-3-yl)methyl)benzamide
Uniqueness
4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is unique due to the presence of the tetrahydrocarbazole core, which imparts distinct electronic and steric properties. This structural feature enhances its reactivity and interaction with biological targets compared to other similar compounds .
Biological Activity
4-Nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a complex organic compound belonging to the class of N-substituted carbazoles. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the nitro group and the tetrahydrocarbazole moiety, suggest various mechanisms of action that may contribute to its biological effects.
Structural Characteristics
The compound can be described by the following structural formula:
Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Tetrahydrocarbazole fused with a benzamide |
| Functional Groups | Nitro group (-NO₂), amide linkage |
| Molecular Weight | 342.41 g/mol |
The presence of the nitro group is significant as it can enhance the reactivity of the molecule and influence its interactions with biological targets.
Biological Activity Overview
Research into carbazole derivatives has revealed a range of biological activities, including:
- Antitumor Activity : Some carbazole derivatives exhibit cytotoxic effects against various cancer cell lines. The potential for 4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide to inhibit tumor cell proliferation is under investigation.
- Neuroprotective Effects : Compounds with similar structures have shown neuroprotective properties, which may be attributed to their antioxidative capabilities.
- Antimicrobial Properties : Certain N-substituted carbazoles have demonstrated antimicrobial activity against various pathogens.
Case Studies
Several studies have explored the biological activities of related compounds:
- Antitumor Studies : A series of N-substituted carbazoles were synthesized and evaluated for their antiproliferative effects on human carcinoma cell lines. Compounds showed IC50 values ranging from 0.37 to 0.96 µM against HCT116 (colon) and NCI-460 (lung) cell lines .
- Neuroprotective Activity : Research on neuroprotective effects indicated that certain carbazole derivatives could protect neuronal cells from glutamate-induced injury at concentrations as low as 3 µM .
- Antimicrobial Efficacy : Studies have documented antimicrobial activities against Gram-positive and Gram-negative bacteria for various carbazole derivatives .
Comparative Analysis with Similar Compounds
A comparison with other related compounds highlights the uniqueness of 4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-nitro-N-(carbazol-6-yl)benzamide | Lacks tetrahydrofusion | Limited activity reported |
| 4-nitro-N-(phenylmethyl)benzenesulfonamide | No tetrahydrocabazole moiety | Moderate anticancer activity |
| 4-nitro-N-(2,3-dihydrocarbazole)benzamide | Similar core but different substitutions | Antimicrobial properties identified |
Q & A
Q. What are the optimal synthetic routes for 4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves coupling nitro-substituted benzoyl chloride with a tetrahydrocarbazole derivative under reflux conditions. To optimize yield and purity, employ statistical experimental design (e.g., factorial design) to evaluate variables such as temperature, solvent polarity, catalyst loading, and reaction time. For example, a 2<sup>k</sup> factorial design can identify interactions between solvent (polar vs. nonpolar) and temperature (60°C vs. 80°C), minimizing trial runs while maximizing data robustness . Post-reaction purification via column chromatography or recrystallization should follow standardized protocols .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) and NMR (1H, 13C, DEPT-135) to confirm structural integrity, focusing on carbazole methylene protons (δ 3.8–4.2 ppm) and nitrobenzamide aromatic signals (δ 7.5–8.5 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]<sup>+</sup>). Cross-reference with IR spectroscopy to detect carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) functional groups .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Conduct in vitro assays targeting receptors or enzymes structurally related to the carbazole scaffold (e.g., kinase inhibitors). Use dose-response curves (0.1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with triplicate runs. For cytotoxicity, employ MTT assays on HEK-293 cells to establish selectivity indices .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity and pharmacokinetic properties?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) against target proteins (e.g., CDK2 or PARP1) using the crystal structure (PDB ID: 1H1S). Validate docking poses with molecular dynamics simulations (NAMD/GROMACS) over 100 ns. For ADMET prediction, use SwissADME or pkCSM to assess logP, bioavailability, and CYP450 interactions. Cross-validate with experimental Caco-2 permeability assays .
Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ across assays) be resolved?
- Methodological Answer : Apply multivariate analysis to identify confounding variables (e.g., assay pH, serum concentration in cell media). Replicate experiments under harmonized conditions (CLSI guidelines). Use Western blotting or qPCR to confirm target engagement if discrepancies persist. For example, inconsistent kinase inhibition may arise from off-target effects, necessitating kinome-wide profiling (Eurofins KinaseProfiler) .
Q. What advanced separation technologies improve the scalability of this compound’s synthesis?
- Methodological Answer : Implement continuous-flow chemistry with in-line PAT (Process Analytical Technology) tools (e.g., ReactIR) for real-time monitoring. Optimize membrane separation (e.g., nanofiltration) to remove byproducts like unreacted benzamide derivatives. Compare batch vs. flow yields using a DoE approach (JMP software) to identify throughput bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
